4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine
Description
4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromo group at position 4, a methylthio (-SMe) group at position 2, and a trifluoromethyl (-CF₃) group at position 6. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-bromo-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJCRFYBFJRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216948 | |
| Record name | 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-72-4 | |
| Record name | 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240598-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Pyrimidine Derivatives
One method involves brominating pre-functionalized pyrimidine derivatives using brominating agents such as N-bromosuccinimide (NBS) or bromine in organic solvents like dichloromethane or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at position 4.
- Reagents: NBS, pyrimidine precursor
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0–25°C
- Yield: ~70–85%
This approach ensures high selectivity and avoids over-bromination.
Methylthiolation via Cyclocondensation
A cyclocondensation strategy using 2-methylisothiourea sulfate has been reported for introducing the methylthio group at position 2. The reaction typically involves refluxing the precursor with concentrated hydrochloric acid followed by purification.
- Reagents: Pyrimidine precursor, 2-methylisothiourea sulfate
- Solvent: Methanol and water mixture
- Temperature: Reflux (~100°C)
- Reaction Time: ~48 hours
- Yield: ~65%
However, this method requires careful control of reaction conditions to achieve high yields without side reactions.
Trifluoromethylation Using Halogenated Precursors
Trifluoromethylation is achieved by reacting halogenated pyrimidines with trifluoromethylating agents such as CF3I or trifluoromethanesulfonic acid derivatives.
- Reagents: CF3I or similar trifluoromethylating agents
- Catalyst: Copper(I) salts or silver salts
- Solvent: Acetonitrile or DMF
- Temperature: ~80°C
- Yield: ~60–75%
This step often employs catalysts to enhance efficiency and selectivity.
Sequential Synthesis Combining Bromination, Methylthiolation, and Trifluoromethylation
A sequential approach combines bromination, methylthiolation, and trifluoromethylation steps to synthesize the target compound from simpler pyrimidine precursors.
- Bromination using NBS.
- Methylthiolation via cyclocondensation.
- Trifluoromethylation using CF3I.
This method provides a streamlined protocol for synthesizing complex pyrimidine derivatives.
Representative Data Table
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | Dichloromethane | 0–25 | ~4 hours | 70–85 |
| Methylthiolation | 2-Methylisothiourea sulfate | Methanol + Water | Reflux (~100) | ~48 hours | ~65 |
| Trifluoromethylation | CF3I | Acetonitrile | ~80 | ~8 hours | ~60–75 |
Notes on Optimization
- Solvent Selection: The choice of solvent significantly impacts yield and selectivity; polar solvents like acetonitrile are preferred for trifluoromethylation.
- Catalyst Use: Copper(I) salts enhance reaction rates in trifluoromethylation.
- Purification Techniques: Column chromatography using silica gel with hexanes/ethyl acetate (90:10) ensures high purity of the final product.
- Temperature Control: Precise temperature control during bromination prevents side reactions like over-bromination.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 4 is susceptible to nucleophilic substitution under mild conditions. For example:
-
Reaction with pyrimidin-2(1H)-ones :
In the presence of potassium carbonate (K₂CO₃) and acetonitrile (MeCN) at reflux, the bromine can be displaced by oxygen nucleophiles. This reaction selectively yields O-alkylated products without competing N-alkylation .
| Substrate | Reagent/Conditions | Product (Yield) |
|---|---|---|
| Pyrimidin-2(1H)-one 1a | K₂CO₃, MeCN, reflux, 1 h | O-alkylated pyrimidine 4a (90%) |
Key Observations :
-
The leaving group (Br, Cl, I) significantly impacts reaction efficiency. Iodine derivatives show higher yields (87%) compared to bromine (80%) or chlorine (53%) .
-
Selectivity for O-alkylation is maintained even with electron-withdrawing substituents like trifluoromethyl .
Functionalization of the Methylthio Group
The methylthio (-SMe) group can undergo oxidation or substitution:
-
Oxidation :
Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA), the methylthio group is oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). -
Displacement :
Thiolate nucleophiles (e.g., sodium hydrosulfide, NaSH) can replace the methylthio group under basic conditions.
Reaction Example :
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling :
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .
| Conditions | Aryl Boronic Acid | Product (Yield) |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | PhB(OH)₂ | 4-Phenyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine (75%) |
Impact of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating:
-
Nucleophilic aromatic substitution at position 4.
-
Stabilization of intermediates in cross-coupling reactions .
Comparative Reactivity Data
A study comparing leaving groups in substitution reactions revealed the following trends :
| Leaving Group (X) | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl | 16 | Reflux | 65 |
| Br | 16 | Reflux | 80 |
| I | 1 | Reflux | 87 |
Stability and Handling
Scientific Research Applications
4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and methylthio groups can participate in various interactions with biological molecules.
Comparison with Similar Compounds
Substituent Effects at Position 4: Bromo vs. Chloro and Cyclopropyl
Key Compounds :
Research Findings :
- The 4-bromo derivative undergoes nucleophilic aromatic substitution (SNAr) more readily than its chloro analog due to bromine’s superior leaving-group ability. This makes it preferable in Suzuki-Miyaura cross-coupling reactions, as demonstrated by the synthesis of 2-sulfonamide pyrimidines using the chloro analog (compound 47) as a precursor .
Substituent Effects at Position 2: Methylthio vs. Methyl and Amino
Key Compounds :
- 4-Amino-6-bromo-2-methylpyrimidine (CAS 591-54-8, similarity score 0.87, ).
| Property | 4-Bromo-2-(methylthio) Derivative | 4-Amino-6-bromo-2-methylpyrimidine |
|---|---|---|
| Position 2 Group | -SMe (electron-withdrawing, leaving) | -CH₃ (electron-donating, non-leaving) |
| Position 4 Group | -Br (electron-withdrawing) | -NH₂ (electron-donating) |
| Reactivity | High (suitable for further substitution) | Low (stable due to -NH₂ and -CH₃) |
| Applications | Intermediate for covalent inhibitors | Potential building block for nucleosides |
Research Findings :
- The methylthio group in the target compound enhances its utility in oxidation reactions (e.g., conversion to sulfones, as shown in ) and cross-coupling reactions.
Positional Isomerism and Functional Group Variations
Key Compound :
| Property | 4-Bromo-2-(methylthio) Derivative | 6-Bromo-2-chloropyrimidin-4-amine |
|---|---|---|
| Substituent Positions | Br (4), -SMe (2), -CF₃ (6) | Br (6), Cl (2), -NH₂ (4) |
| Reactivity | Reactive at positions 2 and 4 | Reactive at positions 2 and 6 |
| Molecular Weight | ~285.03 g/mol | 208.44 g/mol |
Research Findings :
- Positional isomerism significantly alters reactivity. For example, the 6-bromo substituent in 6-bromo-2-chloropyrimidin-4-amine directs electrophilic attacks to position 4, whereas the target compound’s -CF₃ group at position 6 deactivates the ring toward electrophilic substitution .
Physicochemical and Analytical Comparisons
Mass Spectrometry Differentiation
- The exact mass of the 4-chloro derivative (227.9527 Da, ) differs from the 4-bromo analog due to the ~44 Da mass difference between Cl and Br isotopes. This distinction is critical in metabolite identification and analytical workflows .
Biological Activity
4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with three notable substituents:
- Bromo group at position 4
- Methylthio group at position 2
- Trifluoromethyl group at position 6
These substituents contribute to the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrimidines, including 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine, exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various microbial strains such as Escherichia coli and Bacillus mycoides . The trifluoromethyl group is particularly noted for enhancing biological activity due to its influence on the compound's physicochemical properties.
Antifungal Activity
A study highlighted the antifungal properties of related pyrimidine derivatives. For instance, compounds derived from 6-substituted-4-(trifluoromethyl)pyrimidines demonstrated excellent antifungal activities against pathogens like Botrytis cinerea and Phomopsis sp. . The specific compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited an EC50 value of 10.5 μg/mL against Phomopsis sp., indicating strong antifungal potential .
Synthesis Methods
Several synthetic routes have been developed for producing 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine. Common methods include:
- O-Alkylation : Utilizing brominated enones and thiopseudourea sulfate to synthesize the desired pyrimidine derivatives with high yields .
- Cyclocondensation : This method involves the reaction of urea with various substituted precursors to form the pyrimidine ring .
Comparative Analysis of Similar Compounds
The following table summarizes some compounds structurally similar to 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine, highlighting their unique features and biological activities:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 4-Chloro-6-(trifluoromethyl)pyrimidine | Structure | 0.72 | Chlorine instead of bromine |
| 6-(Trifluoromethyl)pyrimidin-4-amine | Structure | 0.76 | Amino group at position 4 |
| 4-Bromo-2,6-dimethylpyrimidine | Structure | 0.70 | Dimethyl substitution at positions 2 and 6 |
| 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | Structure | 0.80 | Additional bromine substitution |
The unique combination of trifluoromethyl and methylthio groups alongside a bromophenyl moiety enhances the potential bioactivity of this compound compared to others listed above.
Q & A
What are the common synthetic routes for 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via halogenation or oxidation of precursor pyrimidines. For example, oxidation of 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine using N-chlorosuccinimide (NCS) in DMF at 0°C yields the corresponding sulfone intermediate, which can undergo further substitution . Alternative routes involve metal-free coupling under mild conditions (e.g., using β-CF3 aryl ketones), achieving high yields (75–92%) by optimizing solvent polarity and temperature . Key factors affecting yield include catalyst choice, reaction time, and bromine source purity.
How do spectroscopic techniques (NMR, IR) address challenges in characterizing this compound’s trifluoromethyl and methylthio groups?
Advanced
The trifluoromethyl (CF3) group introduces distinct splitting patterns in NMR (δ ≈ -60 to -65 ppm) and deshielding effects in NMR for adjacent protons. IR spectroscopy identifies C-F stretches near 1100–1250 cm. However, the methylthio (-SMe) group complicates NMR due to coupling with adjacent protons and sulfur’s electronegativity. Quantum chemical calculations (e.g., DFT) are recommended to validate vibrational frequencies and electronic transitions, as demonstrated in analogous pyrimidine systems .
What role does the bromine substituent play in modulating reactivity for cross-coupling reactions?
Advanced
The bromine atom at the 4-position serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Its electronegativity polarizes the C-Br bond, facilitating oxidative addition with palladium catalysts. Comparative studies show bromine’s superior reactivity over chlorine in aryl-aryl bond formation, with turnover numbers (TONs) increasing by 30–50% under identical conditions . However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) to enhance selectivity.
How can researchers resolve contradictions in reported reaction yields for brominated pyrimidine derivatives?
Methodological
Discrepancies in yields often arise from trace moisture, oxygen sensitivity, or impurities in starting materials. To address this:
- Reproduce conditions : Use anhydrous solvents (e.g., distilled DMF) and inert atmospheres.
- Validate intermediates : Monitor reactions via LC-MS or in situ IR.
- Compare parameters : Adjust equivalents of brominating agents (e.g., NBS vs. Br2) and reaction time, as shown in divergent yields (55% vs. 75%) for similar protocols .
What strategies optimize regioselectivity in functionalizing the pyrimidine ring?
Advanced
Regioselectivity is controlled by electronic and steric effects:
- Electron-withdrawing groups (e.g., CF3) direct electrophilic substitution to the 5-position.
- Steric maps : Molecular modeling (e.g., DFT) predicts preferred sites for nucleophilic attack, as seen in studies of 2-amino-4-methoxy-6-methylpyrimidine .
- Protecting groups : Temporary masking of -SMe with Boc anhydride improves selectivity in bromination .
How can computational modeling predict the compound’s physicochemical properties and biological activity?
Methodological
DFT calculations estimate logP (lipophilicity) and pKa values, critical for drug design. For example, the CF3 group increases logP by ~1.5 units, enhancing membrane permeability. Molecular docking (e.g., AutoDock Vina) screens for interactions with biological targets like thymidylate synthase, leveraging structural data from co-crystallized analogues .
What are the stability considerations for this compound under varying pH and temperature conditions?
Basic
The compound is stable in anhydrous, acidic environments (pH 3–6) but hydrolyzes in basic conditions (pH >8), cleaving the C-S bond. Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage recommendations:
- Temperature : -20°C under argon.
- Light sensitivity : Amber vials to prevent photodegradation of the bromine substituent .
What mechanisms underlie its potential biological activity in medicinal chemistry?
Advanced
The trifluoromethyl group enhances metabolic stability and target binding via hydrophobic interactions. In vitro assays suggest inhibition of dihydrofolate reductase (DHFR) with IC50 values <1 μM, comparable to methotrexate. Structure-activity relationship (SAR) studies reveal that replacing -SMe with sulfone improves potency by 3-fold, as seen in dual TS/DHFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
